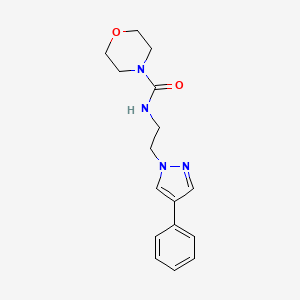
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide” is a chemical compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a specific example, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands were prepared from commercially available 2-pyridinecarboxylic acid .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with other compounds under different conditions to form new compounds .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide: has been utilized in the synthesis of NNN pincer Pd(II) complexes , which are important catalysts in organic synthesis . These complexes have shown efficiency in Heck coupling reactions, a valuable method for forming carbon-carbon bonds in the creation of complex molecules.
Antileishmanial and Antimalarial Applications
This compound has shown potential in the treatment of parasitic diseases. A molecular simulation study justified its potent in vitro antipromastigote activity, indicating a promising application in antileishmanial and antimalarial therapies .
Photovoltaic Devices
The related platinum(II) complexes with pyrazole ligands exhibit green fluorescence and are studied for their application in photovoltaic devices . This suggests that the compound could be a precursor or a ligand in similar complexes with applications in organic light-emitting diodes (OLEDs).
Neuropharmacology
In neuropharmacological research, derivatives of this compound have been investigated for their ability to influence acetylcholine release at cholinergic synapses . This is crucial for neural pulse transmission and could lead to the development of new treatments for neurological disorders.
Cancer Treatment
The compound’s derivatives have been explored as potential inhibitors of receptor tyrosine kinases (TK), which are overactive in many cancers . Inhibiting these receptors is a promising approach to cancer treatment.
Development of Metallocycles
The compound’s structural features make it suitable for the development of metallocycles, which are compounds containing metal atoms integrated into the ring structure. These metallocycles have diverse applications, including as catalysts and in materials science .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(19-8-10-22-11-9-19)17-6-7-20-13-15(12-18-20)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXBBSVIGBQDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

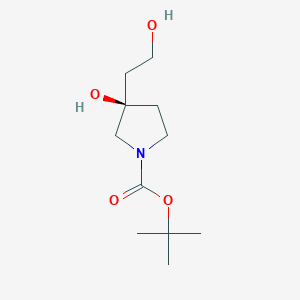

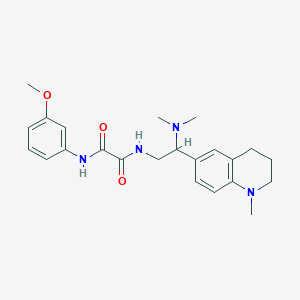
![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)
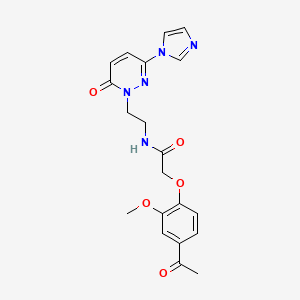

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)
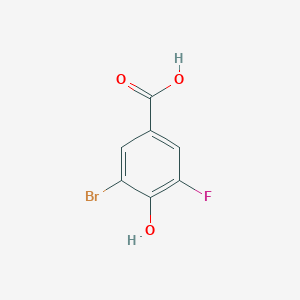

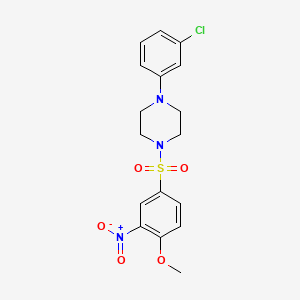
![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)